(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine typically involves the following steps:
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Halogenation: : The starting material, a phenyl ring, is subjected to halogenation to introduce bromine and chlorine atoms at the 3 and 5 positions, respectively. This can be achieved using bromine and chlorine gas or their respective halogenating agents under controlled conditions.
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Amine Introduction: : The halogenated phenyl compound is then reacted with ethane-1,2-diamine. This step often requires a catalyst or specific reaction conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amine or halogen groups.
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Substitution: : The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine or halogen groups, leading to simpler amine derivatives.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry
In organic synthesis, (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features enable it to interact with specific biological targets, providing insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its incorporation into polymers or composites can lead to advanced materials for various applications.
Mechanism of Action
The mechanism by which (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine: Similar structure but with a fluorine atom instead of chlorine.
(1R)-1-(3-Chloro-5-iodophenyl)ethane-1,2-diamine: Contains an iodine atom instead of bromine.
(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine: Features a methyl group instead of chlorine.
Uniqueness
(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10BrClN2 |
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Molecular Weight |
249.53 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
TXBWUHLPERCINH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Br)[C@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CN)N |
Origin of Product |
United States |
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